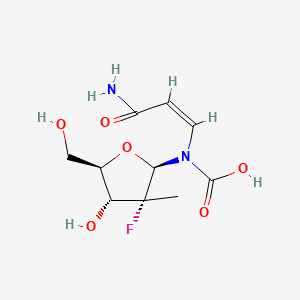
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid: is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid involves multiple steps, including the formation of the carbamic acid moiety and the incorporation of the fluoro-hydroxy-tetrahydrofuran ring. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups or the amino group, potentially forming ketones or nitro compounds.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studying enzyme mechanisms or as a probe in biochemical assays.
Medicine: Its potential bioactivity could lead to applications in drug development, particularly if it exhibits properties such as enzyme inhibition or receptor binding.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which ((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid: can be compared to other compounds with similar structures or functional groups. Some similar compounds include:
Carbamic acids: These compounds share the carbamic acid moiety and may exhibit similar reactivity.
Fluoro-hydroxy-tetrahydrofuran derivatives: Compounds with this ring structure may have comparable biological activity or chemical properties.
Amino-oxopropenyl compounds: These molecules share the amino-oxopropenyl group and could have similar reactivity in chemical reactions.
The uniqueness of This compound lies in its combination of these functional groups, which may confer distinct properties and applications.
Propriétés
Formule moléculaire |
C10H15FN2O6 |
|---|---|
Poids moléculaire |
278.23 g/mol |
Nom IUPAC |
[(Z)-3-amino-3-oxoprop-1-enyl]-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]carbamic acid |
InChI |
InChI=1S/C10H15FN2O6/c1-10(11)7(16)5(4-14)19-8(10)13(9(17)18)3-2-6(12)15/h2-3,5,7-8,14,16H,4H2,1H3,(H2,12,15)(H,17,18)/b3-2-/t5-,7-,8-,10-/m1/s1 |
Clé InChI |
XLTAYZQZBSQAPS-DLPBWKGQSA-N |
SMILES isomérique |
C[C@]1([C@@H]([C@H](O[C@H]1N(/C=C\C(=O)N)C(=O)O)CO)O)F |
SMILES canonique |
CC1(C(C(OC1N(C=CC(=O)N)C(=O)O)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14908221.png)

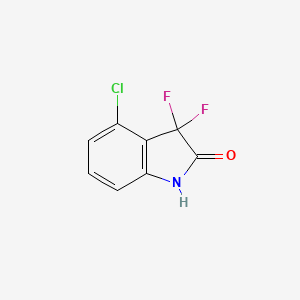

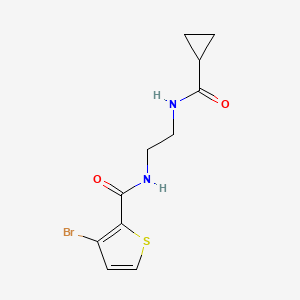
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
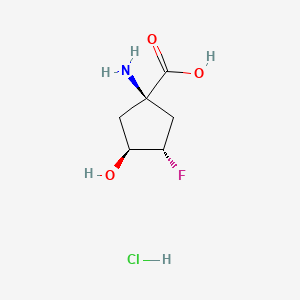
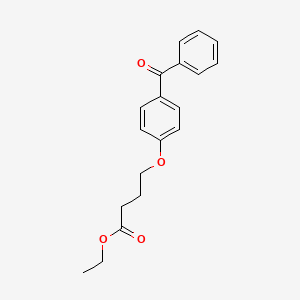
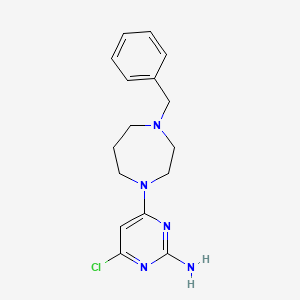
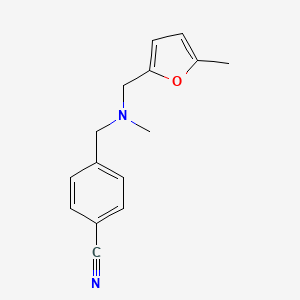
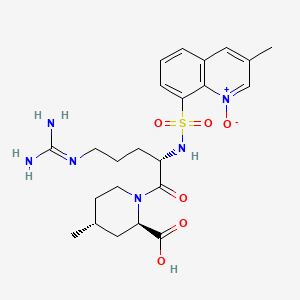
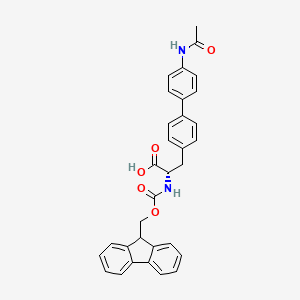

![8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)
